molecular formula C27H24N2O5 B14127768 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide

Cat. No.: B14127768
M. Wt: 456.5 g/mol
InChI Key: CGNFFXBOHOAFCQ-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is known for its unique chemical structure, which combines a quinoline moiety with a xanthene carboxamide group. The presence of these functional groups imparts significant biological and pharmacological properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, which is achieved through the condensation of appropriate aniline derivatives with β-ketoesters under acidic conditions. The resulting intermediate is then subjected to cyclization and oxidation reactions to form the quinoline core.

The xanthene carboxamide moiety is synthesized separately, often through the reaction of xanthene derivatives with carboxylic acid chlorides or anhydrides in the presence of a base such as triethylamine. The final step involves coupling the quinoline and xanthene carboxamide intermediates using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxides.

    Reduction: Reduction of the quinoline ring can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinoline or xanthene derivatives.

Scientific Research Applications

N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and fluorescent probes due to its unique optical properties.

Mechanism of Action

The mechanism of action of N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The xanthene carboxamide group may enhance the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine and chloroquine, which are known for their antimalarial properties.

    Xanthene Derivatives: Compounds like fluorescein and rhodamine, which are widely used as fluorescent dyes.

Uniqueness

N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide is unique due to its combined quinoline and xanthene structure, which imparts a distinct set of chemical and biological properties. This dual functionality allows for versatile applications in various research fields, making it a valuable compound for further investigation.

Properties

Molecular Formula

C27H24N2O5

Molecular Weight

456.5 g/mol

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C27H24N2O5/c1-32-20-11-12-23(33-2)25-19(20)15-16(26(30)29-25)13-14-28-27(31)24-17-7-3-5-9-21(17)34-22-10-6-4-8-18(22)24/h3-12,15,24H,13-14H2,1-2H3,(H,28,31)(H,29,30)

InChI Key

CGNFFXBOHOAFCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

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